N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DM235, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been the subject of extensive scientific research in recent years.
Scientific Research Applications
Skeletal Muscle Sodium Channel Blockers
Research has identified compounds structurally related to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" as potent voltage-gated skeletal muscle sodium channel blockers. These compounds, designed and synthesized as conformationally restricted analogues of tocainide, exhibit a significant increase in potency for blocking skeletal muscle sodium channels, which could have implications for the development of antimyotonic agents. Such compounds could potentially be used in the treatment of disorders characterized by muscle stiffness and spasms, furthering our understanding of muscle physiology and pharmacology (Catalano et al., 2008).
Antimicrobial Activity
Another area of application involves the synthesis and biological evaluation of compounds for antimicrobial activity. Piperazine derivatives, closely related to the chemical structure , have been synthesized and characterized, showing significant antibacterial, antifungal, and anthelmintic activities. This line of research highlights the potential of such compounds in the development of new therapeutic agents for treating infections (Khan et al., 2019).
Antitumor and Antioxidant Activities
Compounds with structural similarities to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" have also been explored for their antitumor and antioxidant properties. The research focuses on synthesizing new heterocyclic compounds and evaluating their potential as therapeutic agents, showing some promising results in terms of inhibiting tumor growth and scavenging free radicals. This suggests a promising avenue for the development of novel anticancer and antioxidant therapies (Bialy & Gouda, 2011).
Soluble Epoxide Hydrolase Inhibitors
Furthermore, research into 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a pharmacological target associated with inflammatory and cardiovascular diseases, has identified compounds that show significant inhibitory activity. This demonstrates the potential utility of these compounds in the development of drugs aimed at treating diseases associated with the soluble epoxide hydrolase enzyme (Thalji et al., 2013).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRTLUOQQDTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.